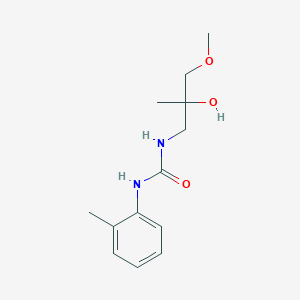

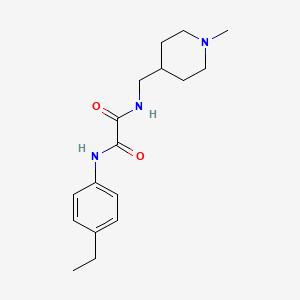

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.

科学的研究の応用

Osmolyte Behavior in Marine Organisms

Osmolyte Accumulation

Marine cartilaginous fishes and the coelacanth accumulate a combination of urea and methylamines as osmolytes, acting as both a denaturant and a stabilizer. This unique mixture helps in maintaining cell volume and protein stability under environmental water stress (Lin & Timasheff, 1994).

Interactions with DNA

DNA Binding

Schiff bases containing urea derivatives exhibit significant binding to DNA, affecting its structure and potentially influencing gene expression or mutation rates. This interaction is crucial for understanding the molecular mechanisms of gene regulation and the potential development of therapeutic agents (Ajloo et al., 2015).

Chemical Stability and Reactivity

Hydrolysis and Photodegradation

The stability and reactivity of substituted ureas in aqueous solutions under various conditions, including pH and light exposure, are of interest in environmental chemistry and pollutant degradation studies. These properties are crucial for assessing the environmental impact of urea-based compounds (Gatidou & Iatrou, 2011).

Synthetic Chemistry Applications

Neutral Condition Reactions

Hindered ureas demonstrate unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is valuable for synthetic chemistry, particularly in the preparation of amine derivatives and the development of new synthetic pathways (Hutchby et al., 2009).

Metabolic Transformations

Drug Metabolism

Understanding the metabolic fate of urea derivatives, including hydroxylation and methylation, is vital in drug development and toxicology. These processes influence drug efficacy, safety, and elimination from the body (Tatsumi et al., 1967).

特性

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIOJEXBPXMXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)

![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)

![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)

![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)